iridium(3+);octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+);octanoate typically involves the reaction of iridium(III) chloride with octanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the iridium-octanoate complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Iridium(3+);octanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to lower oxidation states or even to metallic iridium.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating

Major Products:

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium complexes or metallic iridium.

Substitution: New iridium complexes with different ligands

Scientific Research Applications

Iridium(III) complexes are showing promise in detection and therapy due to their photophysical properties, which include high photostability, tunable phosphorescence emission, long-lasting phosphorescence, and high quantum yields . They are being developed for near-infrared (NIR) applications to improve signal-to-noise ratio and enhance tissue penetration . Additionally, they are explored for their anticancer effects and ability to target specific proteins .

Scientific Research Applications

Detection and Therapy: Iridium(III) complexes are useful in detection and therapy due to their photophysical properties . These properties can be exploited for photodynamic therapy (PDT), photothermal therapy (PTT), and photoactivated (PACT) and sonodynamic therapies (SDT) .

Medical Diagnostics and Imaging: Iridium(III) complexes can be used as theranostic agents, combining therapeutic and diagnostic functions into a single molecule . Their brightness and photostability make them suitable for bioimaging, allowing the imaging of cellular processes and microenvironments at the single-cell level . They can also be designed to selectively target cancer cells and act as photosensitizers for PDT .

Anticancer Properties: Iridium(III) complexes can effectively reduce cancer cell viability and inhibit cancer cell migration and invasion . One such compound, 1a , has shown antitumor properties in lung and triple-negative breast cancer models in mice . It interacts with the cancer-driving Girdin protein, blocking key oncogenic signaling pathways .

Oxidation of Amyloidogenic Peptides: An iridium(III) complex, Ir-1 , can oxidize amyloidogenic peptides upon photoactivation, modulating their aggregation . Ir-1 can generate singlet oxygen from triplet dioxygen and is photoactivatable under mild conditions .

Organelle Visualization and Analyte Detection: Iridium(III) complexes can visualize organelles such as mitochondria, lysosomes, endoplasmic reticulum, Golgi apparatus, nucleus, and nucleolus . They can also detect specific analytes like small molecules, metal ions, enzymes, and proteins .

Case Studies

- Girdin Inhibition: Iridium(III) carbene complex 1a inhibits metastatic spread of cancer cells in mice and reduces the viability of lung and triple-negative breast cancer patient-derived organoids more effectively than cisplatin . It binds tightly to Girdin, a protein target in solid tumors, through hydrophobic and electrostatic interactions .

- Photooxidation of Amyloidogenic Peptides: The iridium(III) complex Ir-1 was used to oxidize amyloidogenic peptides, controlling their aggregation under mild conditions with visible light and oxygen .

- OER Activity: Iridium oxides have been studied for their oxygen evolution reaction (OER) activity . Theoretical studies suggest that α-IrO3 has higher OER activity than rutile IrO2 . Doping IrO with elements like Mn and Li can enhance OER activity due to changes in the electronic structure and formation of flexible, disordered IrO x octahedra .

Mechanism of Action

The mechanism by which iridium(3+);octanoate exerts its effects varies depending on the application:

Anticancer Activity: In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells

Bioimaging: The luminescent properties of the compound allow it to be used as a probe for imaging biological tissues.

Comparison with Similar Compounds

Iridium(III) chloride: Another iridium(III) compound used in catalysis and materials science.

Iridium(III) acetylacetonate: Known for its use in organic light-emitting diodes (OLEDs) and as a catalyst.

Iridium(III) oxide: Used in electrochemical applications and as a catalyst

Uniqueness: Iridium(3+);octanoate is unique due to its combination of iridium’s catalytic properties and the hydrophobic nature of the octanoate ligands, making it suitable for applications in non-polar environments and organic media .

Biological Activity

Iridium(3+);octanoate is a complex that has garnered attention in biomedical research due to its unique properties and potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Overview of this compound

Iridium complexes, particularly those with a +3 oxidation state, have been studied for their therapeutic potential. The octanoate ligand enhances solubility and bioavailability, making these complexes suitable for biological applications. The biological activities of iridium complexes can be attributed to their ability to interact with biomolecules, generate reactive oxygen species (ROS), and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that iridium(3+) complexes exhibit significant antimicrobial properties. For instance, a study reported that certain cyclometallated iridium(III) complexes demonstrated potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.60 μM and minimum bactericidal concentration (MBC) values of 7.19 μM . This suggests that iridium(3+) complexes could serve as effective alternatives to traditional antibiotics.

Table 1: Antimicrobial Activity of Iridium(3+) Complexes

| Complex | MIC (μM) | MBC (μM) | Target Organism |

|---|---|---|---|

| Iridium Complex 1 | 3.60 | 7.19 | S. aureus |

| Iridium Complex 2 | TBD | TBD | E. coli |

Anticancer Properties

The anticancer potential of iridium(3+) complexes has been extensively studied. A notable study evaluated several iridium(III) complexes against various cancer cell lines, revealing significant cytotoxic effects. For example, the complex Ir1 showed an IC50 value of 0.4 μM against B16 melanoma cells, indicating high potency . The mechanism of action appears to involve mitochondrial localization, leading to increased ROS production and subsequent apoptosis.

Case Study: Antitumor Efficacy

In vivo studies demonstrated that complex Ir1 effectively inhibited tumor growth in mice models, achieving an inhibitory rate of 71.67% at a dosage of 5 mg/kg . This finding underscores the potential of iridium(3+) complexes as therapeutic agents in cancer treatment.

The mechanisms by which iridium(3+) complexes exert their biological effects include:

- Induction of Apoptosis : Studies have shown that these complexes can trigger apoptosis through ROS-mediated pathways, affecting mitochondrial membrane potential and activating apoptotic signaling cascades .

- Targeting Tumor Metabolism : Certain iridium(III) complexes disrupt mitochondrial respiration, leading to metabolic stress in cancer cells and enhancing their susceptibility to treatment .

- Bioorthogonal Reactivity : Novel iridium(III) complexes have been developed for bioorthogonal applications, facilitating targeted delivery and imaging in biological systems .

Properties

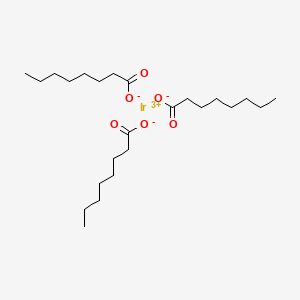

CAS No. |

67816-08-4 |

|---|---|

Molecular Formula |

C24H45IrO6 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

iridium(3+);octanoate |

InChI |

InChI=1S/3C8H16O2.Ir/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

LWDMDLBRQVTRMC-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ir+3] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.